N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring system substituted with a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide typically involves the reaction of 2-naphthylamine with 2-naphthoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted naphthalene derivatives .
Scientific Research Applications
N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylnaphthalene: Similar in structure but lacks the carboxamide group.
Naphthalene-2-carboxamide: Contains the carboxamide group but lacks the phenyl substitution.
Naphthalene-2-yl benzamide: Similar structure with a benzamide group instead of the carboxamide.
Uniqueness
N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide is unique due to the combination of the naphthalene ring system, phenyl substitution, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
612816-15-6 |
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Molecular Formula |
C27H19NO |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-naphthalen-2-ylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H19NO/c29-27(24-16-14-20-8-2-4-10-22(20)18-24)28-26-12-6-5-11-25(26)23-15-13-19-7-1-3-9-21(19)17-23/h1-18H,(H,28,29) |
InChI Key |
AWTGTRVMERYGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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